molecular formula C10H10BrNO B1290200 2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile CAS No. 951918-29-9

2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile

Cat. No.: B1290200
CAS No.: 951918-29-9
M. Wt: 240.1 g/mol
InChI Key: ODEGONCELYZGPA-UHFFFAOYSA-N
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Description

2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile (CAS: 951918-29-9) is a brominated aromatic compound featuring a phenoxy group substituted with bromine and two methyl groups at the 3- and 5-positions, linked to an acetonitrile moiety. It is widely utilized in pharmaceutical and agrochemical research, particularly as a synthetic intermediate or reference standard . Its structural uniqueness lies in the electronic and steric effects imparted by the bromine atom and methyl groups, which influence reactivity and binding properties.

Properties

IUPAC Name

2-(4-bromo-3,5-dimethylphenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-7-5-9(13-4-3-12)6-8(2)10(7)11/h5-6H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEGONCELYZGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627577
Record name (4-Bromo-3,5-dimethylphenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951918-29-9
Record name (4-Bromo-3,5-dimethylphenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile typically involves the reaction of 4-bromo-3,5-dimethylphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Bromo-3,5-dimethylphenol+ChloroacetonitrileK2CO3,DMF,RefluxThis compound\text{4-Bromo-3,5-dimethylphenol} + \text{Chloroacetonitrile} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Reflux}} \text{this compound} 4-Bromo-3,5-dimethylphenol+ChloroacetonitrileK2​CO3​,DMF,Reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxyacetonitriles.

    Oxidation: Formation of 4-bromo-3,5-dimethylbenzoic acid or 4-bromo-3,5-dimethylbenzaldehyde.

    Reduction: Formation of 2-(4-bromo-3,5-dimethylphenoxy)ethylamine.

Scientific Research Applications

2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile depends on its specific application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromo and nitrile groups can interact with active sites of enzymes, leading to inhibition or activation of biochemical pathways.

Comparison with Similar Compounds

Positional Isomers: 3,5- vs. 2,6-Dimethyl Substitution

A key structural analog is 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile (CAS: 508189-19-3), which differs in the placement of methyl groups (2,6- vs. 3,5-positions). This positional isomerism significantly alters steric hindrance and electronic distribution:

  • The 3,5-dimethyl configuration in the target compound creates a symmetrical, para-substituted aromatic ring, enhancing stability and favoring interactions with planar binding sites in biological targets.

Table 1: Comparison of Positional Isomers

Property 2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile
CAS Number 951918-29-9 508189-19-3
Methyl Positions 3,5 2,6
Symmetry High (para-substitution) Low (ortho-substitution)
Annual Sales (2015) 51 bottles 212 bottles
Applications Specialty synthesis Agrochemical intermediates

Halogen-Substituted Analogs

Replacement of bromine with other halogens or functional groups modifies electronic properties:

  • 2-(4-Chloro-3,5-dimethylphenoxy)acetic acid (602-UC): The chloro analog lacks the nitrile group, instead featuring a carboxylic acid. This increases polarity and hydrogen-bonding capacity, making it more suitable as a synthetic auxin agonist .
  • 4-Bromo-3,5-dimethylphenyl-N-methylcarbamate (BDMC): The carbamate group in BDMC (CAS: Not listed) enhances stability in biological matrices, making it a preferred internal standard in chromatography .

Table 2: Halogen and Functional Group Comparisons

Compound Substituent Functional Group Key Application
This compound Br, 3,5-CH₃ Nitrile Pharmaceutical intermediates
602-UC Cl, 3,5-CH₃ Carboxylic acid Plant growth regulation
BDMC Br, 3,5-CH₃ Carbamate Analytical reference standard

Nitrile-Containing Derivatives

  • 2-(4-Bromo-3,5-dimethylphenyl)acetonitrile: This analog lacks the phenoxy linker, reducing steric bulk and altering solubility. The absence of the oxygen bridge may limit its utility in designing hydrogen-bonding pharmacophores .
  • N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile: The nitro and dimethylamino groups introduce strong electron-withdrawing and donating effects, respectively, creating a push-pull system that enhances optical properties for materials science applications .

Research and Commercial Relevance

  • Commercial Demand : Lower annual sales (51 bottles) compared to its 2,6-dimethyl isomer (212 bottles) may reflect niche research applications or higher synthetic complexity .

Biological Activity

2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H12BrNO
  • Molecular Weight : 256.12 g/mol
  • CAS Number : 951918-29-9

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific activities of this compound are still under investigation, but preliminary studies suggest it may act on several biological pathways.

  • Antimicrobial Activity :
    • Compounds with similar structures have shown effectiveness against resistant strains of bacteria. For instance, acylhydrazones derived from similar phenolic compounds have demonstrated significant antimicrobial effects against Staphylococcus aureus and Escherichia coli .
    • The mechanism often involves disruption of the bacterial cell membrane or interference with metabolic pathways.
  • Anticancer Potential :
    • Some studies suggest that phenoxyacetonitriles can inhibit tumor growth by inducing apoptosis in cancer cells. Research on related compounds indicates that they may interact with specific cellular receptors or enzymes involved in cell cycle regulation .
  • Anti-inflammatory Effects :
    • Similar compounds have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 . This suggests a potential role for this compound in managing inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialAcylhydrazonesEffective against MRSA; lower toxicity to normal cells
AnticancerPhenolic derivativesInduction of apoptosis in various cancer cell lines
Anti-inflammatoryPhenoxyacetonitrilesInhibition of COX-2; reduction of cytokine levels

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